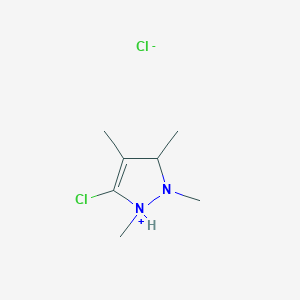
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that features a pyrazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the reaction of 5-chloro-1,2,3,4-tetramethyl-1H-pyrazole with a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethyl-1H-pyrazole: A similar compound without the chlorine substituent.
5-Bromo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: A brominated analogue.
5-Iodo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: An iodinated analogue.
Uniqueness
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where the chlorine substituent plays a crucial role.
Properties
CAS No. |
821798-38-3 |
|---|---|
Molecular Formula |
C7H14Cl2N2 |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetramethyl-1,3-dihydropyrazol-1-ium;chloride |
InChI |
InChI=1S/C7H13ClN2.ClH/c1-5-6(2)9(3)10(4)7(5)8;/h6H,1-4H3;1H |
InChI Key |
KRJFMDHTOMFXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C([NH+](N1C)C)Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
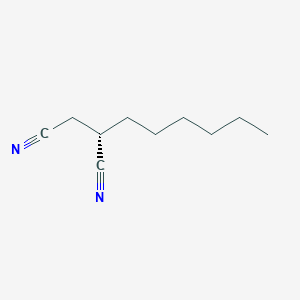
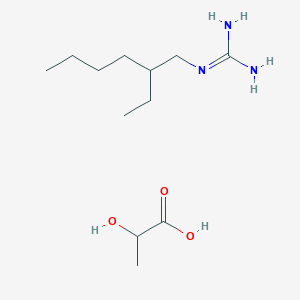
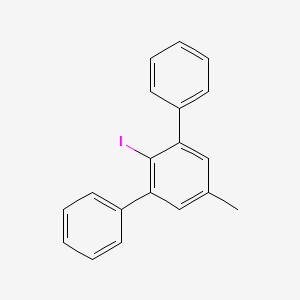
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
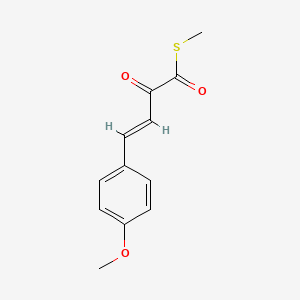
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
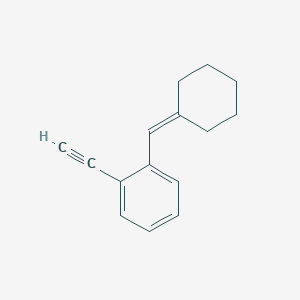
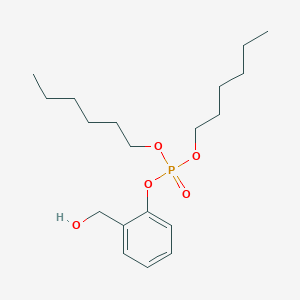
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
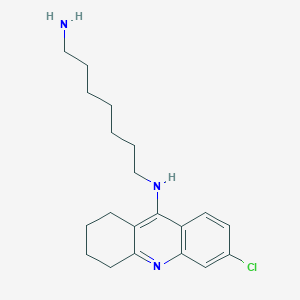
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
